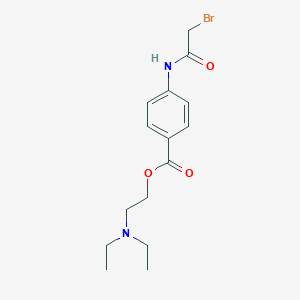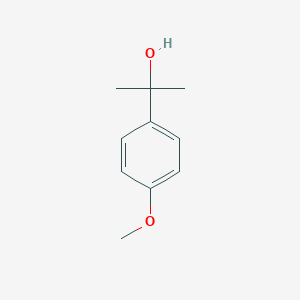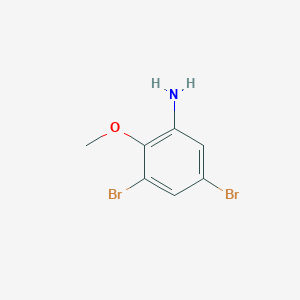
Ramosetron
Descripción general
Descripción
Ramosetron es un antagonista selectivo del receptor de serotonina 5-HT3 utilizado principalmente para tratar las náuseas y los vómitos asociados con la quimioterapia y la recuperación postoperatoria. También es efectivo en el manejo del síndrome de intestino irritable con predominio de diarrea. Este compuesto es conocido por su mayor potencia y duración de acción más prolongada en comparación con otros antagonistas 5-HT3 de primera generación como la ondansetrón .
Aplicaciones Científicas De Investigación
Ramosetron tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en el estudio de antagonistas del receptor 5-HT3.
Biología: Investigado por sus efectos sobre los receptores de serotonina y las vías relacionadas.
Medicina: Extensivamente estudiado por sus propiedades antieméticas y su papel en el tratamiento del síndrome de intestino irritable.
Industria: Utilizado en el desarrollo de nuevos fármacos que se dirigen a los receptores de serotonina.
Mecanismo De Acción
Ramosetron ejerce sus efectos uniéndose selectivamente y antagonizando los receptores de serotonina 5-HT3. Estos receptores se encuentran en los sistemas nervioso central y periférico, particularmente en el tracto gastrointestinal. Al bloquear estos receptores, this compound previene la acción de la serotonina, que es un mediador clave de las náuseas y los vómitos. Este mecanismo también ayuda a reducir los síntomas del síndrome de intestino irritable .
Análisis Bioquímico
Biochemical Properties
Ramosetron interacts with the 5-hydroxytryptamine receptor 3A, acting as an antagonist . This interaction plays a crucial role in its function, as it blocks the action of serotonin, a neurotransmitter that can cause nausea and vomiting.
Cellular Effects
This compound has been found to have beneficial effects on both male and female patients with diarrhea-predominant irritable bowel syndrome (IBS-D) . It leads to relief of overall IBS symptoms, relief of abdominal discomfort/pain, improvement in abnormal bowel habits, and improvement in stool consistency .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the 5-HT3 receptors, thereby inhibiting the action of serotonin . This inhibition prevents the triggering of the vomiting reflex, thus exerting its antiemetic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant suppression of abnormal defecation induced by various stressors in rats and mice . The effects were more potent than those of other 5-HT3 antagonists such as alosetron, cilansetron, or loperamide .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . At a concentration of 100 μg/0.5 µl, this compound reduced afterdischarge duration and increased stage 4 latency in kindled rats .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de ramosetrón involucra varios pasos clave, comenzando con la preparación del derivado de indol. El proceso generalmente incluye:
Formación de derivado de indol: El paso inicial involucra la síntesis del derivado de indol a través de una reacción de síntesis de indol de Fischer.
Ciclación: El derivado de indol se somete a ciclación para formar el anillo de benzimidazol.
Sustitución: El paso final implica la sustitución del anillo de benzimidazol con un grupo metanona para formar ramosetrón.
Métodos de producción industrial
La producción industrial de ramosetrón sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando cromatografía líquida de alta resolución (HPLC) para la purificación y el control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Ramosetron experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar varios productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula, alterando potencialmente sus propiedades farmacológicas.
Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleofílicas, son comunes en la síntesis y modificación de ramosetrón.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Se emplean reactivos nucleofílicos como metóxido de sodio y terc-butóxido de potasio.
Productos principales
Comparación Con Compuestos Similares
Compuestos similares
Ondansetrón: Otro antagonista del receptor 5-HT3 utilizado para indicaciones similares pero con una duración de acción más corta.
Granisetrón: Similar a la ondansetrón pero con una vida media ligeramente más larga.
Palonosetrón: Conocido por su vida media extendida y mayor afinidad de unión al receptor.
Singularidad de Ramosetron
This compound destaca por su mayor potencia y duración de acción más prolongada en comparación con otros antagonistas del receptor 5-HT3. Esto lo hace particularmente efectivo en el manejo de afecciones que requieren un bloqueo prolongado del receptor, como las náuseas y los vómitos inducidos por la quimioterapia .
Propiedades
IUPAC Name |
(1-methylindol-3-yl)-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14/h2-5,9-11H,6-8H2,1H3,(H,18,19)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHPAPBPFQJABD-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043842 | |
| Record name | Ramosetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132036-88-5 | |
| Record name | Ramosetron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132036-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ramosetron [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132036885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ramosetron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09290 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ramosetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RAMOSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZRO0SC54Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ramosetron?
A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. [, , ] It exerts its effects by blocking the binding of serotonin, a neurotransmitter, to these receptors. [, ]
Q2: Where are 5-HT3 receptors primarily located, and what role do they play in the context of this compound’s therapeutic effects?
A2: 5-HT3 receptors are found in both the central nervous system (CNS), specifically the chemoreceptor trigger zone (CTZ), and the peripheral nervous system (PNS), particularly on vagal afferent nerves in the gastrointestinal (GI) tract. [, , ] Blocking 5-HT3 receptors in the CTZ helps prevent nausea and vomiting, while blocking those in the GI tract reduces GI motility and secretions. [, , , ]
Q3: How does this compound's mechanism of action translate to its therapeutic effects in conditions like irritable bowel syndrome with diarrhea (IBS-D)?
A3: In IBS-D, excessive serotonin release in the gut contributes to increased intestinal motility, secretions, and visceral hypersensitivity. [, , ] this compound's blockade of 5-HT3 receptors helps normalize these processes, reducing diarrhea, abdominal pain, and discomfort. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound hydrochloride, the salt form commonly used in pharmaceuticals, is C17H21N3O3•HCl. The molecular weight is 351.84 g/mol. [, ]
Q5: Is there any information about the spectroscopic data of this compound available in the provided research?
A5: While the provided research papers don't delve into detailed spectroscopic characterization, FTIR spectroscopy is mentioned as a technique for confirming the identity of this compound and assessing potential drug-polymer interactions during the development of transdermal delivery systems. []
Q6: Has the compatibility of this compound with other drugs been investigated for combined administration?
A6: Yes, one study investigated the physicochemical compatibility of this compound with dezocine, an opioid analgesic, in a 0.9% sodium chloride injection intended for patient-controlled analgesia (PCA). [] The results demonstrated good physical and chemical stability of the mixture over 14 days when stored in both glass bottles and polyvinyl chloride (PVC) bags at 4°C and 25°C. [] This indicates potential for co-administration of these drugs for managing postoperative pain and PONV. []
Q7: How does storage temperature affect the stability of this compound in solution?
A7: The study on dezocine-ramosetron compatibility in 0.9% sodium chloride injection showed that this compound remained stable for 14 days when stored at both 4°C and 25°C. [] This suggests that this compound is relatively stable in solution across a range of clinically relevant temperatures.
Q8: What is the typical route of administration for this compound, and how does this influence its pharmacokinetic profile?
A8: this compound is available in both oral and intravenous formulations. [, , ] Intravenous administration results in rapid onset of action, which is desirable for acute conditions like postoperative nausea and vomiting (PONV). [, , ] Oral administration provides a more convenient route for chronic conditions like IBS-D, allowing for once-daily dosing. [, ]
Q9: What is the approximate half-life of this compound, and how does this relate to its duration of action?
A9: While the provided research doesn't explicitly state the half-life, it does highlight that this compound exhibits a very slow dissociation rate from 5-HT3 receptors compared to other 5-HT3 antagonists like alosetron and cilansetron. [] This translates to a prolonged duration of action, contributing to its effectiveness in preventing both acute and delayed nausea and vomiting. [, , , , ]
Q10: Does this compound have any active metabolites, and if so, do they contribute to its pharmacological effects?
A10: Yes, this compound has an active metabolite, M-1, that also possesses affinity for 5-HT3 receptors. [] While M-1's binding affinity is lower than that of the parent drug, its contribution to overall receptor occupancy and the prolonged duration of action is significant, particularly after intravenous administration. [, ]
Q11: What is the evidence for the efficacy of this compound in preventing PONV compared to placebo?
A12: Multiple randomized controlled trials have demonstrated the effectiveness of this compound in reducing the incidence and severity of PONV compared to placebo. [, , , , , ] These studies have shown consistent benefits, particularly in the early postoperative period (0-6 hours). [, , , , , ]
Q12: Is there evidence suggesting any specific genetic polymorphisms that might influence this compound's effectiveness?
A17: Yes, one study investigated the influence of polymorphisms in the ABCB1 gene, which encodes a drug transporter protein, on the efficacy of this compound compared to palonosetron for preventing PONV. [] The findings suggest that individuals with specific ABCB1 genotypes might experience differences in the severity of PONV when treated with this compound. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B134749.png)





![2,3-Dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B134771.png)




